

# A Comparative Guide to Vacuum Integrity Testing of NW16 to Tube Weld Adapters

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For researchers, scientists, and drug development professionals working with high-vacuum systems, ensuring the integrity of every component is paramount to experimental success and safety. The weld connecting an **NW16** flange to a tube is a critical point where leaks can compromise the entire system. This guide provides an objective comparison of the primary methods for testing the vacuum integrity of these adapters, supported by established principles and experimental protocols.

## **Comparison of Vacuum Integrity Testing Methods**

The two most common and effective non-destructive methods for testing the vacuum integrity of **NW16** to tube weld adapters are Helium Leak Detection and Vacuum Decay Testing. Each method offers distinct advantages and is suited for different levels of sensitivity and operational constraints.



Feature	Helium Leak Detection (Mass Spectrometry)	Vacuum Decay Testing
Principle of Operation	A tracer gas (helium) is introduced to one side of the weld, and a mass spectrometer detects its presence on the other side (under vacuum), indicating a leak.[1][2][3]	The adapter is placed in a sealed chamber, a vacuum is drawn, and the rate of pressure rise due to leakage into the chamber is measured over time.[4][5][6]
Sensitivity	Extremely high; capable of detecting leaks as small as $10^{-12}$ mbar·L/s.[7]	Lower than helium leak detection; typically suitable for detecting leaks in the range of $10^{-3}$ to $10^{-6}$ mbar·L/s.
Leak Location	Can pinpoint the exact location of a leak when using a spray probe (outside-in method).[1]	Identifies the presence of a leak but does not locate it. The entire component is identified as leaking.[4][5]
Cost	Higher initial equipment cost (mass spectrometer) and ongoing cost of helium gas.[9] [10]	Lower initial equipment cost and no consumable tracer gas required.
Complexity & Time	Can be more complex and time-consuming, especially for very small leaks. Requires a skilled operator.	Relatively simple and fast for go/no-go testing. Can be automated for high-throughput screening.[11]
Potential for Contamination	Helium is an inert gas and poses a low risk of contamination to the vacuum system.[1]	The test environment must be clean to avoid outgassing from contaminants, which can affect the accuracy of the pressure rise measurement.
Best Suited For	Ultra-high vacuum (UHV) applications, systems where even minute leaks are critical,	High vacuum applications where a specific leak rate tolerance is defined and for



and for troubleshooting to find the exact location of a leak. routine quality control of manufactured parts.[11]

## **Experimental Protocols**

Detailed methodologies for conducting Helium Leak Detection and Vacuum Decay Testing on an **NW16** to tube weld adapter are provided below.

## Helium Leak Detection: Vacuum Method (Outside-In)

This is the most sensitive method for detecting leaks in vacuum components.

Objective: To detect and locate leaks in the weld of an **NW16** to tube adapter with the highest possible sensitivity.

#### Materials:

- NW16 to tube weld adapter to be tested.
- High-vacuum pump (turbomolecular or diffusion pump) with a backing pump.
- Helium mass spectrometer leak detector.[2]
- Helium spray probe with a fine nozzle.[8]
- Appropriate vacuum gauging (e.g., Pirani and ion gauges).
- Blank-off flange for the tube end of the adapter.
- Clamps and centering rings for NW16 connection.

#### Procedure:

 Assembly: Connect the NW16 flange of the adapter to the inlet of the helium mass spectrometer leak detector using a clamp and centering ring. Seal the open end of the tube with a blank-off flange.



- Evacuation: Evacuate the adapter and the spectrometer to a high vacuum level (typically below 10<sup>-4</sup> mbar).[1]
- Tuning and Calibration: Calibrate the leak detector according to the manufacturer's instructions to ensure it is sensitive to helium.
- Helium Spraying: Using the spray probe, apply a small, controlled amount of helium gas to the exterior of the weld joint.[1][8] Move the probe slowly around the entire circumference of the weld.
- Detection: If a leak is present, helium atoms will be drawn into the adapter through the weld, travel into the mass spectrometer, and be detected. The leak detector will give an audible and visual signal, and the leak rate will be displayed.[8]
- Pinpointing the Leak: By carefully moving the spray probe, the exact location of the leak can be identified by the point of maximum response from the leak detector.
- Quantification: The leak rate is measured in units such as mbar·L/s or atm·cc/s.[8]

## **Vacuum Decay Testing**

This method is suitable for production environments and for applications where a slightly lower sensitivity is acceptable.

Objective: To determine if the overall leakage rate of an **NW16** to tube weld adapter is below a predefined acceptance limit.

#### Materials:

- NW16 to tube weld adapter to be tested.
- Custom-sized vacuum test chamber that closely fits the adapter.
- Vacuum pump.
- High-resolution pressure transducer.
- Control and data acquisition system.



Blank-off flanges for both the NW16 and tube ends of the adapter.

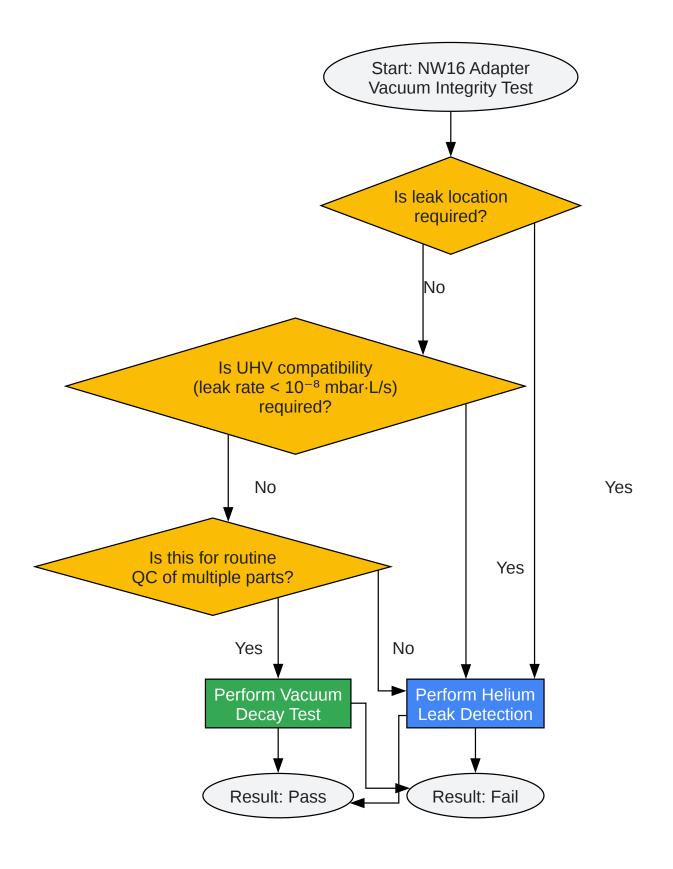
#### Procedure:

- Preparation: Seal both ends of the **NW16** to tube weld adapter with blank-off flanges.
- Chamber Placement: Place the sealed adapter inside the custom test chamber.
- Evacuation: Evacuate the air from the test chamber to a predetermined vacuum level.[5][12]
- Stabilization: Allow the pressure inside the chamber to stabilize for a set period. This
  accounts for any outgassing from the adapter or chamber walls.
- Isolation and Measurement: Isolate the chamber from the vacuum pump and monitor the pressure inside the chamber over a specified test time using the pressure transducer.[6]
- Analysis: If the adapter has a leak, air will leak from it into the chamber, causing the pressure inside the chamber to rise. The rate of this pressure rise (vacuum decay) is measured.[5][6]
- Pass/Fail Determination: The measured pressure rise is compared to a predetermined pass/fail threshold. If the rise exceeds the limit, the part is considered to have failed the test.
   [13]

# **Logical Workflow for Test Selection**

The choice between Helium Leak Detection and Vacuum Decay Testing depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate test method.





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Caption: Workflow for selecting a vacuum integrity test method.



## Conclusion

Both Helium Leak Detection and Vacuum Decay Testing are valuable methods for ensuring the integrity of **NW16** to tube weld adapters. Helium Leak Detection offers unparalleled sensitivity and the ability to locate leaks, making it the gold standard for critical UHV applications and troubleshooting.[14] Vacuum Decay Testing provides a simpler, faster, and more cost-effective solution for quality control in high-vacuum applications where the exact leak location is not required. The choice of method should be guided by the specific vacuum requirements, budget, and the intended application of the adapter.

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